4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene
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Overview
Description
4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a cyclopropyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as fluorobenzene, in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum tribromide . The bromomethyl group can be introduced through a reaction with bromomethyl cyclopropane under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the cyclopropyl group.
Benzyl bromide: Contains a bromomethyl group but lacks the fluorine and cyclopropyl groups.
Uniqueness
The presence of the cyclopropyl group adds strain and reactivity, while the fluorine atom can influence the compound’s electronic properties .
Properties
Molecular Formula |
C10H10BrF |
---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
4-(bromomethyl)-2-cyclopropyl-1-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-1-4-10(12)9(5-7)8-2-3-8/h1,4-5,8H,2-3,6H2 |
InChI Key |
GFIRXTLDTVKREF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)CBr)F |
Origin of Product |
United States |
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